molecular formula C12H11NO4 B11818867 2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- CAS No. 110920-14-4

2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-

Cat. No.: B11818867
CAS No.: 110920-14-4
M. Wt: 233.22 g/mol
InChI Key: BZOOKZAPHQAQBI-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate is a chemical compound with the molecular formula C12H11NO4This compound is characterized by the presence of a pyrrolidinone ring and a methylbenzoate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

In industrial settings, the production of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-methylbenzoate stands out due to its versatility in organic synthesis and its wide range of applications in various fields. Its unique structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

CAS No.

110920-14-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylbenzoate

InChI

InChI=1S/C12H11NO4/c1-8-4-2-3-5-9(8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3

InChI Key

BZOOKZAPHQAQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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